S-(1-Ethoxyethyl) ethanethioate
CAS No.: 78872-75-0
Cat. No.: VC8000695
Molecular Formula: C6H12O2S
Molecular Weight: 148.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 78872-75-0 |
---|---|
Molecular Formula | C6H12O2S |
Molecular Weight | 148.23 g/mol |
IUPAC Name | S-(1-ethoxyethyl) ethanethioate |
Standard InChI | InChI=1S/C6H12O2S/c1-4-8-6(3)9-5(2)7/h6H,4H2,1-3H3 |
Standard InChI Key | FXELKEYJYUDGCZ-UHFFFAOYSA-N |
SMILES | CCOC(C)SC(=O)C |
Canonical SMILES | CCOC(C)SC(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
S-(1-Ethoxyethyl) ethanethioate belongs to the class of thioesters, where a sulfur atom replaces the oxygen in the ester group. The molecule comprises an ethoxyethyl moiety () linked to a thioacetate group (). This configuration imparts unique reactivity, particularly in thiol-exchange reactions and radical-mediated polymerizations .
Physicochemical Properties
Key properties include:
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Solubility: Soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF). Aqueous solubility is limited due to the hydrophobic ethoxyethyl chain .
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Storage: Stable at room temperature (RT) for short-term storage. For long-term preservation, aliquots stored at -80°C remain viable for six months, while -20°C storage is suitable for one month .
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Thermal Stability: Decomposes above 150°C, necessitating cautious handling during high-temperature reactions .
Table 1: Stock Solution Preparation Guidelines
Mass (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
---|---|---|---|
1 | 6.7466 | 1.3493 | 0.6747 |
5 | 33.7329 | 6.7466 | 3.3733 |
10 | 67.4658 | 13.4932 | 6.7466 |
Synthesis and Purification Strategies
Synthetic Pathways
The compound is typically synthesized via thioacetylation of 1-ethoxyethanethiol using acetyl chloride or acetic anhydride. A representative procedure involves:
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Dissolving 1-ethoxyethanethiol in anhydrous dichloromethane.
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Adding acetyl chloride dropwise under nitrogen atmosphere at 0°C.
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Stirring the mixture for 4 hours, followed by quenching with ice water.
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Extracting the product with DCM, drying over sodium sulfate, and purifying via column chromatography (ethyl acetate/hexane) .
Applications in Polymer Science and Biomaterials
Role in Degradable Polymer Synthesis
Thioesters like S-(1-ethoxyethyl) ethanethioate are pivotal in synthesizing hydrolytically degradable polymers. For instance, they serve as chain-transfer agents in reversible addition-fragmentation chain-transfer (RAFT) polymerization, enabling precise control over polymer molecular weights. A study demonstrated its utility in creating poly(ethylene glycol)-mimetic hydrogels with tunable degradation rates .
Functionalization of Biomaterials
The compound’s thioacetate group can be selectively reduced to a thiol, facilitating surface functionalization of nanoparticles and hydrogels. This property is exploited in drug delivery systems where controlled release mechanisms are critical .
Stability and Degradation Kinetics
Hydrolytic Degradation
The thioester bond undergoes hydrolysis in aqueous environments, with rates dependent on pH and temperature. At neutral pH and 25°C, the half-life is approximately 72 hours, making it suitable for short-term biomedical applications .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals a two-stage decomposition:
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Stage 1 (150–200°C): Loss of the ethoxyethyl group via retro-ene reaction.
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Stage 2 (200–250°C): Degradation of the thioacetate moiety into volatile sulfur oxides .
Future Directions and Research Opportunities
Advanced Material Design
Exploration of S-(1-ethoxyethyl) ethanethioate in stimuli-responsive polymers could yield smart materials for environmental sensing or targeted drug delivery. Incorporating photo-labile protecting groups may enable spatiotemporal control over degradation .
Green Chemistry Applications
Developing solvent-free synthesis routes and biocatalytic methods could enhance the sustainability of thioester production, aligning with principles of green chemistry.
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